5,6-Dimethylquinoline

Antifungal drug discovery Quinoline derivatives MIC determination

5,6-Dimethylquinoline (CAS 20668-30-8) is a dimethyl-substituted quinoline derivative with the molecular formula C₁₁H₁₁N and a molecular weight of 157.21 g/mol. It is a nitrogen-containing heterocyclic aromatic compound featuring two methyl groups positioned at the 5- and 6-positions of the quinoline bicyclic ring system.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 20668-30-8
Cat. No. B184590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylquinoline
CAS20668-30-8
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)N=CC=C2)C
InChIInChI=1S/C11H11N/c1-8-5-6-11-10(9(8)2)4-3-7-12-11/h3-7H,1-2H3
InChIKeyLPBZCHAUVPUVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethylquinoline (CAS 20668-30-8): Technical Baseline and Procurement Considerations for Quinoline Scaffold Selection


5,6-Dimethylquinoline (CAS 20668-30-8) is a dimethyl-substituted quinoline derivative with the molecular formula C₁₁H₁₁N and a molecular weight of 157.21 g/mol [1]. It is a nitrogen-containing heterocyclic aromatic compound featuring two methyl groups positioned at the 5- and 6-positions of the quinoline bicyclic ring system [2]. This specific substitution pattern differentiates it from other dimethylquinoline regioisomers such as 6,7-dimethylquinoline (CAS 20668-33-1) and 2,6-dimethylquinoline (CAS 877-43-0), each possessing distinct physicochemical and biological property profiles that preclude simple interchangeability in research and industrial applications.

Why 5,6-Dimethylquinoline Cannot Be Replaced by Other Dimethylquinoline Regioisomers in Specialized Applications


Dimethylquinoline isomers exhibit markedly divergent property profiles that render generic substitution scientifically invalid. The relative positioning of methyl substituents on the quinoline nucleus governs critical parameters including metabolic activation pathways in biological systems [1], aquatic toxicity profiles that differ by up to two orders of magnitude across isomers [2], and regioselectivity in downstream synthetic derivatization reactions [3]. 5,6-Dimethylquinoline occupies a distinct property space—both as a standalone compound and as a precursor for derivatives bearing the 5,6-dimethyl substitution pattern. For procurement decisions involving quinoline-based research programs, selecting the correct regioisomer is not a matter of vendor convenience but a determinant of experimental reproducibility and valid structure-activity relationship interpretation. The following quantitative evidence delineates where 5,6-dimethylquinoline demonstrates specific, verifiable differentiation from its closest structural analogs.

5,6-Dimethylquinoline: Quantitative Differentiation Evidence Relative to Comparator Compounds


Antifungal Activity of 5,6-Dimethylquinoline-Derived 2-Chloro-3-hydrazonomethyl Quinoline Scaffolds Versus Gram-Positive and Fungal Comparators

Derivatives synthesized from the 5,6-dimethylquinoline scaffold demonstrate quantifiable antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus. In a 2024 study, fifteen 2-chloro-5,6-dimethyl-3-(((substituted-benzylidene)hydrazono)methyl)quinoline compounds were evaluated via broth dilution MIC determination [1]. Compounds I, IV, V, and XI exhibited moderate antifungal activity against all three fungal strains tested, with the 5,6-dimethylquinoline core providing a scaffold for further optimization. In parallel antibacterial evaluation, compounds I–VII, X–XIII, and XIV demonstrated greater antibacterial activity against Staphylococcus aureus and Streptococcus pyogenes Gram-positive bacteria compared to their activity against Gram-negative organisms [2]. This differential Gram-positive selectivity pattern provides a defined starting point for medicinal chemistry optimization programs requiring the 5,6-dimethyl substitution motif.

Antifungal drug discovery Quinoline derivatives MIC determination

In Vitro Antimalarial Activity of 5,6-Dimethylquinoline Against Plasmodium falciparum: IC₅₀ Determination

5,6-Dimethylquinoline (parent compound, unmodified) has been evaluated for in vitro antimalarial activity against Plasmodium falciparum TM4/8.2 wild-type DHFR strain, yielding an IC₅₀ value of 22,730 nM (22.73 µM) [1]. This baseline activity measurement establishes a reference point for the 5,6-dimethyl-substituted quinoline core. For context, optimized quinoline-quinazoline hybrid inhibitors targeting the same parasite have demonstrated activity in the low nanomolar range [2], indicating that while the parent 5,6-dimethylquinoline exhibits measurable antimalarial activity, it serves primarily as a scaffold for further functionalization rather than as a standalone therapeutic candidate. The value of this compound in antimalarial research lies in its utility as a synthetic intermediate for constructing more potent derivatives, rather than as an end-use active pharmaceutical ingredient.

Antimalarial drug discovery Plasmodium falciparum IC₅₀ determination

Environmental Toxicology Profile of Dimethylquinolines: Isomer-Dependent Aquatic Toxicity Differentiation

Dimethylquinoline isomers exhibit aquatic toxicity values that differ by up to two orders of magnitude depending on the relative positioning of methyl substituents and the nitrogen atom within the quinoline ring [1]. Static 48-hour LC₅₀ fish bioassays conducted on Salmo gairdneri (rainbow trout) across three dimethylquinoline isomers demonstrated that toxicity varies according to both the degree of substitution and molecular structure [2]. While specific 48-h LC₅₀ values for individual isomers including 5,6-dimethylquinoline are reported in the primary literature (Birkholz et al., 1990), dimethylquinolines as a class have been characterized as moderately toxic in the aquatic environment [3]. Notably, 6,7-dimethylquinoline—a close regioisomer of 5,6-dimethylquinoline—has been shown to undergo rapid uptake and bioconcentration in rainbow trout tissue following exposure to approximately 1 mg/L for 7.5 hours, with measurable depuration occurring over 63 hours [4].

Environmental toxicology Aquatic toxicity Regioisomer differentiation

Photoluminescent Properties of Manganese(II) Bromide Complexes with 5,6-Dimethylquinoline Hydrobromide Ligands

Manganese(II) bromide complex compounds incorporating 5,6-dimethylquinoline hydrobromide ligands exhibit distinct solid-state green fluorescence with a spectral distribution approximating a Gaussian function [1]. In contrast, aqueous and ethanol solutions of the same complex demonstrate violet-blue fluorescence originating from emission processes within the quinolinium ion [2]. This environment-dependent luminescence behavior—green in solid state, violet-blue in solution—represents a material-specific optical signature that may be exploited in sensor applications or as a reference fluorophore. The observed fluorescence originates from the coordination complex, wherein the 5,6-dimethylquinoline moiety functions as the luminophor ligand.

Photoluminescence Manganese complexes Coordination chemistry

Critically Evaluated Thermophysical Properties of 5,6-Dimethylquinoline from NIST/TRC Web Thermo Tables

5,6-Dimethylquinoline has critically evaluated thermophysical property data available through the NIST/TRC Web Thermo Tables (WTT) professional database [1]. The database contains recommendations for triple point temperature (1 experimental data point), normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure (0.00746 kPa to 3390.41 kPa), phase boundary pressure (323.1 K to 792 K), critical density, density of liquid and gas in equilibrium (323.1 K to 792 K), enthalpy of vaporization (323.1 K to 792 K), heat capacity at saturation pressure (323.1 K to 776.16 K), ideal gas heat capacity (298.15 K to 1500 K), ideal gas enthalpy (298.15 K to 1500 K), entropy, gas viscosity (550 K to 1180 K), and gas thermal conductivity (550 K to 1180 K) [2]. This comprehensive thermophysical characterization distinguishes 5,6-dimethylquinoline from other dimethylquinoline regioisomers for which such rigorously evaluated data may not be available or may differ substantially due to positional isomer effects.

Thermophysical properties Process engineering Critical evaluation

5,6-Dimethylquinoline: Evidence-Backed Application Scenarios for Procurement and Research Planning


Medicinal Chemistry Scaffold for Antifungal and Gram-Positive Antibacterial Lead Optimization

5,6-Dimethylquinoline serves as a validated synthetic scaffold for developing antifungal agents targeting Candida albicans, Aspergillus niger, and Aspergillus clavatus, as well as antibacterial agents with Gram-positive selectivity against Staphylococcus aureus and Streptococcus pyogenes [1]. The 2024 study of 2-chloro-5,6-dimethyl-3-hydrazonomethyl-quinoline derivatives established that approximately 73% of tested compounds exhibit activity against Gram-positive strains, providing a defined structure-activity relationship starting point. Procurement of 5,6-dimethylquinoline for medicinal chemistry programs is justified when the research objective involves exploring the 5,6-dimethyl substitution pattern specifically—a motif that cannot be replicated using 6,7-dimethylquinoline or other regioisomeric starting materials.

Antimalarial Scaffold Benchmarking and Derivative Synthesis

With a documented baseline IC₅₀ of 22,730 nM against Plasmodium falciparum TM4/8.2 wtDHFR [2], 5,6-dimethylquinoline provides medicinal chemists with a quantifiable reference point for evaluating potency improvements achieved through structural modifications. This compound is appropriate for procurement by research groups conducting structure-activity relationship studies on quinoline-based antimalarials, where the ability to compare derivative activity against a well-defined parent scaffold baseline is essential for rational compound progression. The 5,6-dimethyl substitution pattern represents a specific substitution motif for exploration distinct from the 6,7-dimethylquinoline-based carbinolamines reported in historical antimalarial literature [3].

Coordination Chemistry and Luminescent Materials Research

5,6-Dimethylquinoline functions as a ligand precursor for synthesizing manganese(II) bromide and chloride complexes with documented environment-sensitive photoluminescent properties [4]. The solid-state green fluorescence (Gaussian spectral distribution) and solution-phase violet-blue emission provide a characterized optical signature suitable for sensor development, reference fluorophore applications, or fundamental photophysical studies. Researchers investigating structure-luminescence relationships in quinoline-based metal complexes should procure 5,6-dimethylquinoline specifically—rather than alternative dimethylquinoline isomers—as the substitution pattern influences ligand field effects and resultant emission characteristics.

Process Engineering and Thermodynamic Modeling Requiring Critically Evaluated Property Data

For industrial process design, reaction engineering, or thermodynamic modeling applications involving dimethylquinolines, 5,6-dimethylquinoline offers a distinct procurement advantage: comprehensive critically evaluated thermophysical property data are available through NIST/TRC Web Thermo Tables [5]. These data include triple point, normal boiling point, critical parameters, density functions, enthalpy of vaporization, heat capacity, and transport properties spanning temperatures from 298.15 K to 1500 K. This level of thermophysical characterization reduces uncertainty in process simulation and scale-up calculations, providing a data-rich alternative to less thoroughly characterized dimethylquinoline isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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